(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
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Description
(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN4O2 and its molecular weight is 344.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidines, have been found to inhibit purine nucleoside phosphorylase (pnp) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for cell growth and proliferation .
Mode of Action
They bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s function .
Biochemical Pathways
The inhibition of PNP affects the purine salvage pathway, which is responsible for the recycling of purines in the body . This disruption can lead to a decrease in the availability of purines for DNA and RNA synthesis, affecting cell growth and proliferation .
Pharmacokinetics
It’s worth noting that similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400 , suggesting good bioavailability and drug-likeness.
Result of Action
The inhibition of PNP and the subsequent disruption of the purine salvage pathway can lead to a decrease in cell growth and proliferation . This could potentially be beneficial in the treatment of diseases characterized by rapid cell growth, such as cancer .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially altering the function of cells and tissues .
Cellular Effects
(2-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has been shown to have significant effects on various types of cells. For instance, it has demonstrated cytotoxic activity against human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colon) cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Properties
IUPAC Name |
(2-chlorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c18-14-4-2-1-3-13(14)16(23)22-10-12-9-19-17(20-15(12)11-22)21-5-7-24-8-6-21/h1-4,9H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPGMFYLQYCNLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.